molecular formula C13H20O5 B8673564 Propanedioic acid, (cyclopentylcarbonyl)-, diethyl ester CAS No. 71911-70-1

Propanedioic acid, (cyclopentylcarbonyl)-, diethyl ester

Cat. No. B8673564
CAS RN: 71911-70-1
M. Wt: 256.29 g/mol
InChI Key: RPQWSIHFHYIVCC-UHFFFAOYSA-N
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Patent
US08604029B2

Procedure details

Cyclopentanecarboxylic acid (10.0 g, 87.7 mmol) was heated under reflux with thionyl chloride (13 mL, 176 mmol). After 2 hrs the thionyl chloride was distilled under reduced pressure to give the crude acid chloride (9.8 g, 74.2 mmol) as a liquid. In another vessel, 50% sodium hydride (4.28 g, 89.09 mmol) was taken up in THF (100 mL) and diethyl malonate (11.88 g, 74.24 mmol) was added dropwise at 0° C. Into this mixture the previously-prepared acid chloride (9.8 g, 74.2 mmol) was added dropwise at 0° C. and the reaction mixture was stirred at r.t. for an hour. The reaction was quenched with cold water and extracted with ethyl acetate. The combined organic layer was washed with water, sodium bicarbonate solution, brine solution, dried over sodium sulfate, filtered and concentrated to afford 2-cyclopentanecarbonyl malonic acid diethyl ester (19.2 g, 85.5%) as a liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
4.28 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
11.88 g
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
9.8 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]([OH:8])=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)(Cl)=O.[H-].[Na+].[C:15]([O:23][CH2:24][CH3:25])(=[O:22])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>C1COCC1>[CH2:20]([O:19][C:17](=[O:18])[CH:16]([C:6]([CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5]1)=[O:8])[C:15]([O:23][CH2:24][CH3:25])=[O:22])[CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCC1)C(=O)O
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
4.28 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
11.88 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Five
Name
acid chloride
Quantity
9.8 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at r.t. for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After 2 hrs the thionyl chloride was distilled under reduced pressure
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to give the crude acid chloride (9.8 g, 74.2 mmol) as a liquid
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with water, sodium bicarbonate solution, brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)C(=O)C1CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g
YIELD: PERCENTYIELD 85.5%
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.